3-Dimethylamino-2,2-dimethyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403920. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

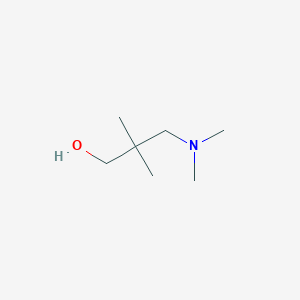

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEWZDAEJUUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066452 | |

| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19059-68-8 | |

| Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19059-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019059688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-2,2-dimethyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z86J68AVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Dimethylamino-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Dimethylamino-2,2-dimethyl-1-propanol, a valuable amino alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical agents. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

This compound, also known as dimethylaminoneopentanol, is a tertiary amino alcohol characterized by a neopentyl scaffold. Its structural features make it a useful building block in the development of more complex molecules, including potential therapeutic agents. This guide will focus on two principal and practical synthetic routes for its preparation: a two-step synthesis commencing with a Mannich-type reaction followed by reduction, and a direct methylation approach using the Eschweiler-Clarke reaction.

Synthesis Pathway 1: Mannich-Type Reaction and Subsequent Reduction

This pathway is a robust and industrially scalable method that proceeds in two distinct steps: the formation of the intermediate aldehyde, 3-dimethylamino-2,2-dimethylpropanal, followed by its reduction to the target alcohol.

Step 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

The initial step involves the condensation of isobutyraldehyde, formaldehyde, and dimethylamine in a Mannich-type reaction. This reaction is efficiently conducted under basic conditions to yield the intermediate amino aldehyde.[1][2]

Reaction Mechanism: The reaction begins with the formation of an iminium ion from dimethylamine and formaldehyde. Concurrently, isobutyraldehyde enolizes in the basic medium. The enolate then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond, yielding the final product after protonation.

Experimental Protocol:

-

Reaction Setup: A pressure vessel is charged with isobutyraldehyde and an aqueous solution of formaldehyde.

-

Addition of Amine: Gaseous dimethylamine is introduced into the mixture with stirring.

-

pH Adjustment: The pH of the reaction mixture is adjusted to and maintained between 9 and 11.

-

Reaction Conditions: The mixture is heated to a temperature between 80°C and 120°C. The reaction is typically run for 1 to 6 hours.[1]

-

Work-up and Isolation: Upon completion, the reaction mixture forms two phases: an aqueous phase and an organic phase. The organic phase, containing the desired 3-dimethylamino-2,2-dimethylpropanal, is separated. The product can be further purified by distillation.[2]

Step 2: Reduction of 3-Dimethylamino-2,2-dimethylpropanal

The second step is the reduction of the aldehyde functionality of the intermediate to a primary alcohol. This can be achieved through various standard reduction methods.

Reaction Mechanism: The reduction of the aldehyde to an alcohol involves the addition of a hydride (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Experimental Protocol (using Sodium Borohydride):

-

Dissolution: The crude 3-dimethylamino-2,2-dimethylpropanal from the previous step is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise with stirring.

-

Quenching: After the reaction is complete (monitored by TLC or GC), the excess sodium borohydride is quenched by the slow addition of water or a dilute acid.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation.

Quantitative Data for Pathway 1

| Parameter | Value | Reference |

| Step 1: Aldehyde Synthesis | ||

| Reaction Temperature | 80 - 120 °C | [1][2] |

| pH | 9 - 11 | [1][2] |

| Reaction Time | 1 - 6 hours | [1] |

| Selectivity | ~84% | [2] |

| Purity (after distillation) | ~98% | [2] |

| Step 2: Aldehyde Reduction | ||

| Expected Yield | >90% | (Typical for NaBH₄ reductions) |

Synthesis Pathway 2: Eschweiler-Clarke Methylation

This pathway offers a more direct route to the target molecule, provided the precursor amine, 2,2-dimethyl-3-aminopropanol, is readily available. The Eschweiler-Clarke reaction is a well-established method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[3][4][5]

Reaction Mechanism: The reaction proceeds through the formation of an imine from the primary amine and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, to a secondary amine. The process repeats to yield the tertiary amine. The evolution of carbon dioxide from the oxidation of formic acid drives the reaction to completion.[3][4] A key advantage of this method is that it does not produce quaternary ammonium salts.[4][6]

Experimental Protocol:

-

Reactant Mixture: To a solution of 2,2-dimethyl-3-aminopropanol, an excess of formic acid and an aqueous solution of formaldehyde (typically 37%) are added.

-

Heating: The reaction mixture is heated to 80°C or refluxed for several hours (typically 12-18 hours).[3]

-

Basification and Extraction: After cooling to room temperature, the reaction mixture is made basic (e.g., pH 11) by the addition of a base like sodium hydroxide.[3] The product is then extracted with an organic solvent (e.g., dichloromethane).[3]

-

Purification: The combined organic extracts are dried over an anhydrous salt, and the solvent is evaporated. The resulting this compound is purified by vacuum distillation.

Quantitative Data for Pathway 2

| Parameter | Value | Reference |

| Reaction Temperature | 80 °C - Reflux | [3] |

| Reaction Time | 12 - 18 hours | [3] |

| Typical Yield | >80% | (Typical for Eschweiler-Clarke reactions) |

Visualizing the Synthesis Pathways

Pathway 1: Mannich-Type Reaction and Reduction Workflow

Caption: Workflow for the two-step synthesis of this compound.

Pathway 2: Eschweiler-Clarke Methylation Pathway

Caption: Reaction mechanism of the Eschweiler-Clarke methylation.

Conclusion

Both presented pathways offer viable and efficient methods for the synthesis of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The two-step Mannich-type reaction followed by reduction is well-suited for large-scale industrial production due to the use of readily available bulk chemicals. The Eschweiler-Clarke methylation provides a more direct route, which may be preferable for laboratory-scale synthesis if the precursor amine is accessible. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for chemists and researchers in the fine chemical and pharmaceutical industries.

References

- 1. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 2. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS Number: 19059-68-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS No. 19059-68-8), a versatile amino alcohol used as a key intermediate in various chemical syntheses. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its known applications, particularly in the pharmaceutical and agrochemical industries. While this compound is primarily utilized as a building block for more complex molecules, this guide also touches upon the broader biological potential of the amino alcohol chemical class. Due to the nature of this compound as a synthetic intermediate, publicly available data on its specific biological activity or involvement in signaling pathways is limited.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. Its structure features a sterically hindered neopentyl group, which influences its reactivity and physical properties.

| Property | Value | Citation(s) |

| CAS Number | 19059-68-8 | [1] |

| Molecular Formula | C₇H₁₇NO | [1] |

| Molecular Weight | 131.22 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 69°C / 15mmHg | [3] |

| Specific Gravity | 0.86 | [1] |

| Purity | ≥97.0% (GC) | [1] |

| Synonyms | Dimethylaminoneopentanol, 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | [2][] |

Safety Information:

| Hazard Class | UN Number | Packaging Group | Handling Precautions |

| 3 (Flammable liquids, corrosive, n.o.s.) | 2924 | III | Causes severe skin burns and eye damage. Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a well-ventilated place and keep the container tightly closed.[1][5] |

Synthesis

The synthesis of this compound is anticipated to be a two-step process, commencing with the synthesis of its aldehyde precursor, 3-Dimethylamino-2,2-dimethylpropanal, via a Mannich reaction. This is followed by the reduction of the aldehyde to the target primary alcohol.

Step 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal (Mannich Reaction)

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. In this case, isobutyraldehyde reacts with dimethylamine and formaldehyde. A patented method highlights that this reaction is optimally carried out at a pH of 9 to 11 and a temperature of 80 to 120°C.

Experimental Protocol (Conceptual):

-

Reaction Setup: To a pressure vessel, add isobutyraldehyde and an aqueous solution of formaldehyde.

-

Amine Addition: Introduce dimethylamine gas into the vessel with stirring.

-

Reaction Conditions: Heat the mixture to 80-120°C. The pressure will increase to 1.5 to 4 bar. Maintain these conditions for 1 to 6 hours. The reaction should be carried out at a pH of 9-11.

-

Workup and Purification: After the reaction is complete, cool the vessel and distill the reaction mixture to isolate the 3-Dimethylamino-2,2-dimethylpropanal.

Step 2: Reduction to this compound

The resulting aldehyde, 3-Dimethylamino-2,2-dimethylpropanal, can be reduced to the corresponding primary alcohol using standard reducing agents.

Experimental Protocol (Conceptual):

-

Reaction Setup: In a round-bottom flask, dissolve 3-Dimethylamino-2,2-dimethylpropanal in a suitable solvent such as methanol or ethanol.

-

Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent (e.g., sodium borohydride) in portions.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, quench the excess reducing agent with a dilute acid. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a hydroxyl group, makes it a valuable building block in organic synthesis.

-

Pharmaceutical Intermediate: This compound is cited as an intermediate in the synthesis of pharmaceuticals, with a particular mention of its use in the production of antihistamines.[3] However, specific examples of commercially available drugs synthesized from this exact precursor are not readily found in public literature. The general class of amino alcohols is crucial in medicinal chemistry, forming the backbone of many active pharmaceutical ingredients.[][6][7][8]

-

Agrochemical Synthesis: It is also applied in the development of agrochemicals, including pesticides and herbicides.[3] The specific structural features of the molecule can contribute to the efficacy of the final active compounds.[3]

-

Surfactants and Emulsifiers: The amphiphilic nature of this molecule suggests its utility in the production of surfactants and emulsifiers for industrial and personal care products.[3]

-

Catalysis: In organic chemistry, it can be used as a reagent or catalyst in various reactions to facilitate the synthesis of more complex molecules.[]

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. As a chemical intermediate, it is not typically screened for biological effects itself.

However, the broader class of amino alcohols is known to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Properties: Certain amino alcohols have been investigated as potential leads for new antibiotics and antifungals.[3]

-

Anticancer Activity: Some novel β-amino alcohol derivatives have shown cytotoxic activity against human cancer cell lines.[8]

It is plausible that molecules derived from this compound could be designed to target various biological pathways, but this would depend on the overall structure of the final compound. Without specific data for the title compound, a signaling pathway diagram cannot be provided.

Analytical Data

While this guide does not contain raw spectral data, the following analytical techniques are standard for the characterization of this compound:

| Analytical Method | Expected Observations |

| Gas Chromatography (GC) | Used to determine the purity of the compound, which is typically >97.0%.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad peak characteristic of the O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-N stretching vibrations for the tertiary amine. The presence of these peaks would conform to the structure.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra would confirm the carbon-hydrogen framework of the molecule. The ¹H NMR would show distinct signals for the methyl groups on the nitrogen, the gem-dimethyl groups, the methylene groups, and the hydroxyl proton. The number of signals and their integrations in the ¹³C NMR would correspond to the seven carbon atoms in the structure.[3] |

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of a range of chemical products. Its utility in the pharmaceutical industry, particularly as a potential precursor for antihistamines, makes it a compound of interest for drug development professionals. While direct biological activity data for this specific molecule is not available, the broader class of amino alcohols demonstrates significant therapeutic potential. Further research into novel derivatives of this compound could yield new chemical entities with interesting biological properties. This guide provides a foundational understanding of its properties, synthesis, and applications to support such research endeavors.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | 19059-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 19059-68-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Dimethylaminoneopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoneopentanol, systematically known as 2-(Dimethylamino)-2-methyl-1-propanol, is an amino alcohol that serves as a versatile building block in organic synthesis and holds interest for its potential biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and known biological functions, with a focus on data relevant to research and development.

Molecular Structure and Chemical Properties

2-(Dimethylamino)-2-methyl-1-propanol is a chiral amino alcohol. Its structure features a tertiary amine and a primary alcohol functional group.

Synonyms: Dimethylaminoneopentanol, 2-(Dimethylamino)isobutanol CAS Number: 7005-47-2[1] Molecular Formula: C6H15NO[1] Molecular Weight: 117.19 g/mol [1]

Physical Properties: At room temperature, it is a colorless liquid with a characteristic amine-like odor.[2] It is hygroscopic and should be stored under an inert atmosphere.

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 61 °C @ 20 mmHg | ChemicalBook |

| Melting Point | 19 °C | ChemicalBook |

| Density | 0.95 g/mL at 20 °C | [2] |

| Refractive Index | 1.447 @ 20 °C | ChemicalBook |

| Water Solubility | 1000 g/L at 20 °C | Chemdad |

| pKa | 15.86 ± 0.10 (Predicted) | Chemdad |

Molecular Structure Diagram

Caption: 2D Molecular Structure of 2-(Dimethylamino)-2-methyl-1-propanol.

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | s | 2H | -CH₂-OH |

| ~2.3 | s | 6H | -N(CH₃)₂ |

| ~1.0 | s | 6H | -C(CH₃)₂ |

| (variable) | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~70 | -CH₂-OH |

| ~58 | -C(CH₃)₂- |

| ~42 | -N(CH₃)₂ |

| ~24 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1260-1000 | Strong | C-N stretch (amine) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - CH₃]⁺ |

| 86 | Moderate | [M - CH₂OH]⁺ |

| 58 | High | [C₃H₈N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

Synthesis of 2-(Dimethylamino)-2-methyl-1-propanol

The following is a representative synthetic protocol adapted from patent literature.

Reaction Scheme

Caption: Synthetic workflow for 2-(Dimethylamino)-2-methyl-1-propanol.

Materials:

-

2-Nitro-2-methylpropanol

-

Hydrogen gas

-

Formaldehyde solution

-

Methyl formcel

-

Catalyst (e.g., Raney nickel or Palladium on carbon)

-

Solvent (e.g., water or a lower alcohol)

-

Autoclave reactor

Procedure:

-

Reduction: 2-Nitro-2-methylpropanol is converted to 2-amino-2-methyl-1-propanol via catalytic hydrogenation.[3] This step is typically carried out in an autoclave under hydrogen pressure.

-

In situ Methylation: The intermediate, 2-amino-2-methyl-1-propanol, is not isolated but is reacted in situ with excess formaldehyde.[3] This leads to the continuous formation of 2-(Dimethylamino)-2-methyl-1-propanol.

-

Completion of Methylation: The temperature is elevated to promote methylation. A methyl formcel trim is slowly added to the autoclave to ensure complete methylation.[3]

-

Work-up and Purification: The reaction mixture is cooled, and the catalyst is filtered off. The product is then purified by distillation.

Process Parameters: The reaction conditions, such as temperature and pressure, can be optimized to improve yield and purity. Lower temperatures during the initial feed of 2-nitro-2-methylpropanol can lead to higher yields.[3]

Biological Activity and Relevance to Drug Development

Antimicrobial Properties

2-(Dimethylamino)-2-methyl-1-propanol has been reported to exhibit antimicrobial properties against a mixed flora of fungi and bacteria, particularly in industrial applications like cutting fluids.[2] While detailed mechanistic studies on this specific molecule are limited in publicly available literature, the antimicrobial action of amino alcohols is generally attributed to their ability to disrupt microbial cell membranes.

Proposed Mechanism of Antimicrobial Action

Caption: Conceptual diagram of the proposed antimicrobial mechanism.

The positively charged amino group can interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids. The hydrophobic neopentyl backbone can then insert into the lipid bilayer, leading to membrane disorganization, increased permeability, and eventual cell lysis. This mechanism is common for many cationic antimicrobial agents.

Drug Development Potential

While 2-(Dimethylamino)-2-methyl-1-propanol itself is not a current therapeutic agent, its structural motifs are of interest in drug design. Amino alcohols are a well-established class of compounds in medicinal chemistry, appearing in a wide range of pharmaceuticals. The combination of a sterically hindered core, a tertiary amine, and a primary alcohol offers multiple points for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. Its potential as a scaffold for the development of novel antimicrobial agents or other therapeutics warrants further investigation.

Conclusion

2-(Dimethylamino)-2-methyl-1-propanol is a well-characterized amino alcohol with established synthetic routes and a clear spectroscopic profile. Its documented antimicrobial activity, coupled with the prevalence of the amino alcohol scaffold in pharmaceuticals, suggests potential for its use in further research and development. This guide provides a foundational dataset for scientists and researchers working with or considering this versatile molecule.

References

The Enigmatic Role of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

3-Dimethylamino-2,2-dimethyl-1-propanol is a tertiary amino alcohol that has found utility in various chemical syntheses. Despite its application as a chemical intermediate, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its direct mechanism of action within biological systems. This document summarizes the current state of knowledge regarding this compound, highlighting its established chemical applications and the conspicuous absence of pharmacological data. While no direct biological mechanism of action has been elucidated, this guide serves to inform the scientific community of this knowledge gap and to prevent the misattribution of biological activity based on similarly named but structurally distinct compounds.

Chemical Identity and Applications

This compound, also known as dimethylaminoneopentanol, is a chemical compound with the molecular formula C7H17NO. It is primarily recognized for its role as a versatile intermediate and catalyst in organic synthesis.[1] Its utility stems from the presence of both a tertiary amine and a primary alcohol functional group, allowing it to participate in a variety of chemical reactions.

Key Chemical Applications:

-

Catalyst in Organic Synthesis: It is employed as a catalyst in various chemical reactions.

-

Intermediate for Pharmaceuticals: The compound serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1]

-

Agrochemical Synthesis: It is utilized in the preparation of certain agrochemicals.[1]

-

Surfactant and Emulsifier Production: Its chemical structure lends itself to the synthesis of surfactants and emulsifiers.

The Search for a Biological Mechanism of Action

A thorough investigation of scientific databases and literature has been conducted to ascertain the biological mechanism of action of this compound. This investigation included searches for its pharmacological profile, receptor binding affinities, enzyme inhibition constants, and effects on cellular signaling pathways.

The results of this extensive search indicate that there is currently no publicly available scientific literature detailing a specific biological mechanism of action for this compound.

No studies were found that describe its interaction with any biological target, nor are there reports of its efficacy or potency in any biological assay. Consequently, quantitative data such as IC50, EC50, Ki, or Kd values are not available for this compound in a biological context.

Distinguishing from Structurally Related Compounds

It is crucial to distinguish this compound from other similarly named compounds for which biological activity has been characterized. For instance, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a known intermediate in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] The biological activity of duloxetine is well-documented; however, this activity is not inherent to its precursor, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, and certainly not to the structurally different this compound.

Conclusion and Future Directions

This lack of information presents an opportunity for future research. Should this compound be considered for any application involving biological systems, it would be imperative to conduct comprehensive in vitro and in vivo studies to determine its pharmacological and toxicological profile. Such studies would need to include, but not be limited to:

-

Receptor and enzyme binding assays across a wide range of targets.

-

Cell-based assays to evaluate its effect on various signaling pathways.

-

In vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

Until such data becomes available, any discussion of a "mechanism of action" for this compound in a biological context would be purely speculative. Therefore, the creation of detailed signaling pathway diagrams, quantitative data tables, and experimental protocols as requested is not feasible at this time.

Data Presentation and Visualization

As no quantitative data on the biological activity of this compound is available, the creation of data tables for comparison is not applicable.

Similarly, without an understood mechanism of action or experimental workflow for biological characterization, the generation of Graphviz diagrams is not possible.

References

Spectroscopic Profile of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Dimethylamino-2,2-dimethyl-1-propanol, a key intermediate in various chemical syntheses. Due to the limited availability of publicly accessible, raw spectroscopic data for this specific compound, this document presents a detailed analysis based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data herein is predicted and compiled to serve as a reliable reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.4 | Singlet | 2H | -CH₂-OH |

| ~ 2.3 | Singlet | 2H | -CH₂-N(CH₃)₂ |

| ~ 2.2 | Singlet | 6H | -N(CH₃)₂ |

| ~ 1.5 - 2.5 (broad) | Singlet | 1H | -OH |

| ~ 0.9 | Singlet | 6H | -C(CH₃)₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 70 | CH₂ | -CH₂-OH |

| ~ 65 | CH₂ | -CH₂-N(CH₃)₂ |

| ~ 48 | CH₃ | -N(CH₃)₂ |

| ~ 36 | Quaternary C | -C(CH₃)₂- |

| ~ 24 | CH₃ | -C(CH₃)₂- |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3600 - 3200 | Strong, Broad | O-H | Stretching |

| 2960 - 2850 | Strong | C-H | Stretching (Alkyl) |

| 1260 - 1000 | Medium | C-O | Stretching |

| 1250 - 1020 | Medium | C-N | Stretching |

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining NMR and IR spectra of a liquid amino alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆; approximately 0.5-0.7 mL) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0 ppm.

¹H NMR Spectroscopy:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed at a specific frequency (e.g., 400 or 500 MHz).

-

The free induction decay (FID) signal is acquired and Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, a ¹³C NMR experiment is performed, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The acquired FID is processed similarly to the ¹H spectrum to yield the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good signal quality.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Dimethylamino-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS No: 19059-68-8), with a focus on its solubility and chemical stability. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols for determining these crucial parameters, enabling researchers to conduct their own assessments.

Core Properties of this compound

This compound is a tertiary amino alcohol. Its structure, featuring a hydrophilic alcohol group and a tertiary amine, suggests solubility in polar solvents. The neopentyl core may influence its physical state and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H17NO | [1] |

| Molecular Weight | 131.22 g/mol | [1] |

| CAS Number | 19059-68-8 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 69°C at 15 mmHg | [3] |

| Specific Gravity | 0.86 | [1] |

| Purity | >97.0% (GC) | [2] |

| Storage Conditions | Room temperature, dry, air sensitive | [1][3] |

Section 1: Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound in various solvents. General information suggests it is soluble in polar solvents. For a comprehensive understanding, its solubility should be determined in a range of pharmaceutically and industrially relevant solvents.

Table 2: Anticipated Solubility Data Presentation for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate buffer)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess compound should be visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC or GC).

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility.

Section 2: Chemical Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While it is stated to be "stable," it is also noted to be "air sensitive".[1][4] A comprehensive stability assessment should involve forced degradation studies to identify potential degradation pathways and products.

Table 3: Framework for Stability Data Presentation

| Stress Condition | Parameters | Observation | Degradation Products (if any) |

| Hydrolytic | pH 2 (HCl) | ||

| pH 7 (Water) | |||

| pH 9 (NaOH) | |||

| Oxidative | 3% H2O2 | ||

| Photolytic | UV/Vis light exposure | ||

| Thermal | 60°C |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-purity water

-

Suitable buffers

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

HPLC or GC system with a stability-indicating method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M.

-

Oxidation: Add H2O2 to an aliquot to achieve a final concentration of 3%.

-

Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C).

-

Photostability: Expose an aliquot to light according to ICH Q1B guidelines.

-

-

Time Points: Store the stressed samples and a control sample (at ambient temperature in the dark) for a specified duration, with samples taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples using a stability-indicating analytical method (e.g., HPLC or GC).

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Identify and quantify any degradation products.

-

Calculate the percentage of degradation over time for each stress condition.

-

Conclusion

References

Chiral Amino Alcohol Ligands: A Comprehensive Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohol ligands are a cornerstone of modern asymmetric catalysis, providing a versatile and highly effective class of molecules for the stereocontrolled synthesis of chiral compounds. Their prevalence in natural products and their straightforward synthesis from the chiral pool have made them indispensable tools in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies related to the use of amino alcohol ligands in catalysis.

Core Principles of Catalysis with Amino Alcohol Ligands

The efficacy of chiral amino alcohol ligands stems from their ability to form stable bidentate chelate complexes with a wide range of metal centers. The amino and hydroxyl moieties coordinate to the metal, creating a rigid and well-defined chiral environment around the catalytic active site. This steric and electronic influence directs the approach of substrates, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome of the reaction is dictated by the absolute configuration of the stereocenters within the amino alcohol ligand.

Applications in Asymmetric Synthesis

Chiral amino alcohol ligands have demonstrated remarkable success in a variety of asymmetric transformations. Two of the most significant and widely studied applications are the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. Chiral amino alcohol ligands are highly effective catalysts for this transformation, often providing excellent yields and high enantioselectivities.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Ligand | Structure | Yield (%) | ee (%) | Configuration |

| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Structure not shown | >95 | 98 | S |

| (1R,2S)-(-)-N-Methylephedrine | Structure not shown | 85 | 90 | R |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | Structure not shown | 99 | 97 | S |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Structure not shown | 95 | 99 | R |

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols, utilizing a hydrogen donor such as isopropanol or formic acid. Ruthenium complexes of chiral amino alcohol ligands are particularly effective catalysts for this reaction.

Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

| Ligand | Catalyst System | Hydrogen Donor | Conversion (%) | ee (%) |

| (1S,2S)-TsDPEN | [RuCl2(p-cymene)]2/Base | i-PrOH | >99 | 97 (R) |

| (1R,2S)-Aminoindanol | [RuCl2(p-cymene)]2/Base | i-PrOH | >99 | 95 (R) |

| (1R,2R)-TsCYDN | [RuCl2(p-cymene)]2/Base | HCOOH/NEt3 | >99 | 98 (R) |

| Chitosan | [RuCl2(p-cymene)]2/Base | HCOOH/NEt3 | 95 | 99 (S) |

Experimental Protocols

Synthesis of Chiral Amino Alcohol Ligands

Synthesis of (-)-N-Methylephedrine from Ephedrine Hydrochloride

Materials:

-

Ephedrine hydrochloride (0.15 mol)

-

40% Sodium hydroxide aqueous solution

-

85% Formic acid (0.4 mol)

-

35% Formalin solution (0.18 mol)

-

Methanol

-

Water

Procedure:

-

Dissolve ephedrine hydrochloride (30.3 g, 0.15 mol) in warm water (60 ml).[1]

-

Add 40% sodium hydroxide aqueous solution (15 ml, 0.15 mol) and 85% formic acid (21.7 g, 0.4 mol) to the solution.[1]

-

Reflux the mixture under heating.

-

Add 35% formalin solution (15 g, 0.18 mol) dropwise over 20 minutes.[1]

-

Continue refluxing for 3 hours.[1]

-

Concentrate the reaction solution to half of its original volume.[1]

-

Adjust the pH to approximately 11 by adding a 40% sodium hydroxide aqueous solution.[1]

-

Filter the precipitated crystals and recrystallize from methanol.[1]

Catalytic Reactions

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

Chiral amino alcohol ligand (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol) (0.02 mmol)

-

Anhydrous toluene (2 mL)

-

Diethylzinc (1.0 M in hexanes, 1.2 mmol)

-

Benzaldehyde (1.0 mmol)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol ligand (0.02 mmol) and anhydrous toluene (2 mL).

-

Add diethylzinc (1.2 mL of a 1.0 M solution in hexanes) dropwise at 0 °C.

-

Stir the mixture for 20 minutes at 0 °C.

-

Add benzaldehyde (1.0 mmol) and stir the reaction mixture at 0 °C.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction with 1 M hydrochloric acid.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl2(p-cymene)]2 (0.0025 mmol)

-

Chiral amino alcohol ligand (e.g., (1S,2S)-TsDPEN) (0.0055 mmol)

-

Isopropanol (10 mL)

-

Acetophenone (1.0 mmol)

-

Base (e.g., KOH or t-BuOK) (0.01 mmol)

Procedure:

-

In a reaction vessel, dissolve [RuCl2(p-cymene)]2 and the chiral amino alcohol ligand in isopropanol.

-

Add the base and stir the mixture for a few minutes to form the active catalyst.

-

Add acetophenone to initiate the reaction.

-

Stir the reaction at the desired temperature and monitor its progress by gas chromatography or TLC.

-

Upon completion, quench the reaction and extract the product.

-

Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.

Sharpless Asymmetric Aminohydroxylation

Materials:

-

Alkene (e.g., styrene) (1.0 mmol)

-

Nitrogen source (e.g., Chloramine-T) (1.1 mmol)

-

Chiral ligand (e.g., (DHQ)2PHAL) (0.05 mmol)

-

Potassium osmate(VI) dihydrate (K2OsO2(OH)4) (0.04 mmol)

-

Solvent (e.g., n-propanol/water 1:1)

Procedure:

-

To a flask, add the solvent, nitrogen source, and chiral ligand.

-

Add the potassium osmate(VI) dihydrate and stir until dissolved.

-

Add the alkene substrate to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with sodium sulfite.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the resulting amino alcohol by chromatography.

Visualizations

References

Theoretical and Spectroscopic Profile of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

Introduction

3-Dimethylamino-2,2-dimethyl-1-propanol, also known as Dimethylaminoneopentanol, is an aliphatic amino alcohol. It serves as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility also extends to its use as a reagent or catalyst in organic synthesis and in the production of surfactants and emulsifiers.[1] A comprehensive understanding of its fundamental properties is crucial for its effective application in these fields. This guide aims to provide a centralized resource of its known characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available resources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| CAS Number | 19059-68-8 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Purity | ≥97.0% (GC) | [2][3] |

| Boiling Point | 69°C / 15mmHg | [1] |

| Specific Gravity | 0.86 | [2] |

| Physical State | Liquid (at 20°C) | [2][4] |

| InChI | InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3 | [5][6] |

| InChIKey | PYEWZDAEJUUIJX-UHFFFAOYSA-N | [5][6] |

| SMILES | C(O)C(C)(C)CN(C)C | [6] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and characterization of chemical compounds. The following tables summarize the available nuclear magnetic resonance (NMR) and other spectroscopic information for this compound.

Table 2: ¹³C NMR Chemical Shifts

| Atom | Chemical Shift (ppm) | Solvent |

| C1 | Data not available in search results | CDCl₃ |

| C2 | Data not available in search results | CDCl₃ |

| C3 | Data not available in search results | CDCl₃ |

| C4 | Data not available in search results | CDCl₃ |

| C5 | Data not available in search results | CDCl₃ |

| C6 | Data not available in search results | CDCl₃ |

| C7 | Data not available in search results | CDCl₃ |

| Note: While a ¹³C NMR spectrum is available, specific peak assignments were not found in the provided search results. The spectrum was recorded in CDCl₃ with TMS as the standard.[5] |

Table 3: ¹H NMR Chemical Shifts

| Proton(s) | Chemical Shift (ppm) | Solvent |

| Assignments not available | Data not available in search results | CDCl₃ |

| Note: A ¹H NMR spectrum is available, but the specific chemical shifts and their assignments were not detailed in the search results. The spectrum was recorded in CDCl₃.[7] |

Table 4: Other Spectroscopic Data

| Technique | Data Availability | Source(s) |

| Mass Spectrometry (MS) | Spectrum available | [8] |

| Infrared (IR) Spectroscopy | Spectrum available | [6][8] |

| Raman Spectroscopy | Spectrum available | [8] |

| Electron Spin Resonance (ESR) | Spectrum available | [8] |

Note on Theoretical Studies

An extensive search of publicly available scientific literature did not yield any specific theoretical or computational chemistry studies focused on this compound. Therefore, data regarding its optimized geometry, electronic properties, vibrational frequencies from first-principles calculations, or reaction mechanisms derived from computational modeling are not available at this time. The following workflow represents a general approach for such a study.

Caption: A generalized workflow for a computational chemistry study.

Experimental Protocols (Generalized)

While specific experimental protocols for the cited data were not available, the following sections describe generalized procedures for obtaining the types of spectroscopic data mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be free of any solid particles.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat this compound directly onto the surface of the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the sample and obtain its mass spectrum for molecular weight confirmation and fragmentation analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Fragmentation: As each component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are bombarded with electrons, causing them to ionize and break into characteristic fragments.

-

Mass Analysis: The resulting ions are sorted by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each separated component.

Compound Property Relationships

The various identifiers and properties of this compound are interconnected, providing a comprehensive chemical profile.

Caption: Interrelationships of identifiers and properties.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated area, away from sources of ignition. Store in a cool, dry place in a tightly sealed container. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 3-Dimethylamino-1-propanol(3179-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. youtube.com [youtube.com]

- 5. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. fishersci.com [fishersci.com]

- 8. How To [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols: 3-Dimethylamino-2,2-dimethyl-1-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2,2-dimethyl-1-propanol is a versatile amino alcohol utilized in organic synthesis as a catalyst, ligand, and synthetic intermediate. Its sterically hindered neopentyl backbone, combined with the presence of a tertiary amine and a primary alcohol, imparts unique reactivity and selectivity in various transformations. This document provides an overview of its applications, supported by representative protocols and data. While specific literature examples for this exact molecule in all applications are nascent, the provided protocols are based on well-established methodologies for analogous amino alcohols and serve as a practical guide for its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 19059-68-8 | [1][2][3] |

| Molecular Formula | C₇H₁₇NO | [1][2][3] |

| Molecular Weight | 131.22 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 69 °C / 15 mmHg | [2][3] |

| Density | 0.86 g/cm³ | [3] |

| Purity | ≥97% | [2] |

Application Notes

As a Catalyst in Asymmetric Aldol Reactions

Amino alcohols are effective organocatalysts for asymmetric aldol reactions, proceeding through an enamine intermediate. The chirality of the amino alcohol can induce stereoselectivity in the carbon-carbon bond formation. This compound, if used in its chiral form, can be expected to catalyze the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

A proposed catalytic cycle for an amino alcohol-catalyzed direct asymmetric aldol reaction is depicted below.

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed direct asymmetric aldol reaction.

The following table presents representative data for an asymmetric aldol reaction catalyzed by an amino alcohol, illustrating typical yields and stereoselectivities that could be targeted with this compound.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Isobutyraldehyde | Acetone | 20 | DMSO | 48 | 68 | 95:5 | 93 |

| 2 | Benzaldehyde | Cyclohexanone | 15 | Toluene | 24 | 75 | 90:10 | 95 |

| 3 | Propionaldehyde | Acetone | 10 | DMF | 36 | 82 | 85:15 | 91 |

As a Ligand in Asymmetric Grignard Additions

The amino and alcohol functionalities of this compound can coordinate to metal centers, making it a potential ligand for various metal-catalyzed reactions. In its chiral form, it can be employed to induce enantioselectivity in the addition of Grignard reagents to carbonyl compounds, a powerful method for the synthesis of chiral tertiary alcohols.

The workflow for a typical asymmetric Grignard addition using a chiral amino alcohol ligand is outlined below.

Caption: Experimental workflow for an asymmetric Grignard addition reaction.

Representative results for the asymmetric addition of a Grignard reagent to a ketone using a chiral amino alcohol ligand are shown below.

| Entry | Ketone | Grignard Reagent | Ligand Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | Phenylmagnesium bromide | 10 | Toluene | -78 | 4 | 85 | 92 |

| 2 | Propiophenone | Ethylmagnesium bromide | 15 | THF | -78 to rt | 6 | 78 | 88 |

| 3 | Cyclohexanone | Methylmagnesium bromide | 10 | Diethyl ether | -78 | 3 | 91 | 90 |

As a Building Block in Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][4] The primary alcohol can be readily converted to other functional groups (e.g., halides, esters, ethers), while the tertiary amine can act as a nucleophile or a base, or be quaternized to introduce a cationic center.

Experimental Protocols

Note: The following protocols are representative examples based on general procedures for similar amino alcohol-catalyzed reactions and should be adapted and optimized for specific substrates and conditions.

Protocol 1: Asymmetric Aldol Reaction

Reaction: Asymmetric aldol addition of cyclohexanone to benzaldehyde.

Materials:

-

Chiral this compound (catalyst)

-

Benzaldehyde (freshly distilled)

-

Cyclohexanone

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chiral this compound (0.15 mmol, 15 mol%).

-

Add anhydrous toluene (2.0 mL) and stir to dissolve the catalyst.

-

Add cyclohexanone (5.0 mmol, 5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add freshly distilled benzaldehyde (1.0 mmol, 1 equivalent) dropwise over 5 minutes.

-

Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Protocol 2: Asymmetric Grignard Addition

Reaction: Asymmetric addition of phenylmagnesium bromide to acetophenone.

Materials:

-

Chiral this compound (ligand)

-

Acetophenone

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add chiral this compound (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add phenylmagnesium bromide solution (1.1 mmol, 1.1 equivalents) to the ligand solution while maintaining the temperature at -78 °C. Stir for 30 minutes to allow for complex formation.

-

Add a solution of acetophenone (1.0 mmol, 1 equivalent) in anhydrous toluene (2 mL) dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral tertiary alcohol.

-

Determine the enantiomeric excess by chiral HPLC.

Safety Information

This compound is a flammable liquid and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols: 3-Dimethylamino-2,2-dimethyl-1-propanol as a Polymerization Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2,2-dimethyl-1-propanol is a sterically hindered tertiary amino alcohol with potential applications as a catalyst in various polymerization reactions. Its structure, featuring a bulky neopentyl group adjacent to the dimethylamino and hydroxyl functionalities, suggests unique catalytic properties, including the potential for controlled polymerization and reduced side reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the synthesis of polyurethanes and polyesters through ring-opening polymerization.

Note: Specific experimental data for this compound as a polymerization catalyst is limited in publicly available literature. The following protocols and data are based on established principles of tertiary amine catalysis and data from structurally similar, sterically hindered amino alcohols. These should be considered as starting points for experimental design and will likely require optimization.

Application 1: Catalyst for Polyurethane Foam Synthesis

Tertiary amines are widely used as catalysts in the production of polyurethane foams, where they influence the balance between the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The sterically hindered nature of this compound may offer improved control over the reaction kinetics, potentially leading to foams with uniform cell structure and desired physical properties.

Proposed Catalytic Mechanism in Polyurethane Formation

The tertiary amine group of this compound can activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol (gelling) or water (blowing). The hydroxyl group on the catalyst can also react with isocyanate, incorporating the catalyst into the polymer backbone, which can reduce volatile organic compound (VOC) emissions from the final product.

Experimental Protocol: Polyurethane Foam Formulation

This protocol describes a general procedure for preparing a flexible polyurethane foam. The concentration of this compound should be optimized to achieve the desired reaction profile (cream time, rise time, and tack-free time).

Materials:

-

Polyether polyol (e.g., Voranol® 4701 or similar, hydroxyl number 30-35 mg KOH/g)

-

Toluene diisocyanate (TDI) 80/20

-

Deionized water

-

Silicone surfactant (e.g., Dabco® DC198 or similar)

-

Catalyst: this compound

-

Stannous octoate (optional co-catalyst)

Procedure:

-

In a disposable cup, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and this compound.

-

If using, add the stannous octoate co-catalyst to the mixture and stir vigorously.

-

Add the toluene diisocyanate (TDI) to the mixture and immediately begin high-speed stirring for 5-10 seconds.

-

Quickly pour the reacting mixture into a mold or a suitable container and allow it to rise freely.

-

Record the cream time (start of visible reaction), rise time (end of foam expansion), and tack-free time (when the surface is no longer sticky).

-

Allow the foam to cure at room temperature for at least 24 hours before characterization.

Data Presentation: Polyurethane Foam Properties (Hypothetical Data)

The following table presents hypothetical data comparing the performance of this compound with a standard tertiary amine catalyst. These values are illustrative and should be confirmed by experimentation.

| Catalyst | Concentration (php) | Cream Time (s) | Rise Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |

| This compound | 0.5 | 12 | 110 | 150 | 28 |

| This compound | 1.0 | 9 | 95 | 125 | 27.5 |

| Standard Amine Catalyst (e.g., DABCO) | 0.5 | 10 | 100 | 135 | 28.5 |

Application 2: Catalyst for Ring-Opening Polymerization (ROP) of Lactide

Tertiary amines can act as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polyesters such as polylactide (PLA). The sterically hindered nature of this compound may provide better control over the polymerization, leading to polymers with a narrower molecular weight distribution.

Proposed Mechanism for Ring-Opening Polymerization

The tertiary amine can activate an initiator (e.g., an alcohol) by forming a hydrogen bond, increasing its nucleophilicity. The activated initiator then attacks the carbonyl carbon of the lactide monomer, initiating polymerization.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol provides a method for the bulk polymerization of L-lactide using this compound as a catalyst and benzyl alcohol as an initiator.

Materials:

-

L-Lactide (recrystallized from dry toluene)

-

Catalyst: this compound (distilled before use)

-

Benzyl alcohol (initiator, dried over molecular sieves)

-

Toluene (anhydrous)

-

Methanol (for precipitation)

-

Dichloromethane (for dissolution)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add L-lactide.

-

Add the desired amount of benzyl alcohol initiator and this compound catalyst via syringe.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 130 °C) and stir.

-

After the desired reaction time, cool the flask to room temperature.

-

Dissolve the resulting polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterize the polymer for molecular weight (Mn), polydispersity index (PDI), and conversion.

Data Presentation: Ring-Opening Polymerization of L-Lactide (Hypothetical Data)

The following table shows hypothetical results for the ROP of L-lactide catalyzed by this compound.

| Monomer/Initiator Ratio | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 100:1 | 1 | 130 | 4 | 92 | 12,500 | 1.15 |

| 100:1 | 2 | 130 | 2 | 95 | 13,000 | 1.12 |

| 200:1 | 1 | 140 | 6 | 90 | 24,000 | 1.20 |

Experimental Workflows

Polyurethane Foam Synthesis Workflow

Ring-Opening Polymerization Workflow

Conclusion

This compound holds promise as a versatile catalyst for polymerization reactions. Its sterically hindered structure may offer advantages in controlling reaction kinetics and polymer properties. The provided application notes and protocols serve as a foundation for further research and development in the synthesis of polyurethanes and polyesters. Experimental validation and optimization are essential to fully elucidate the catalytic potential of this compound.